

The Binding Affinity of Pot-4 to Complement C3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pot-4 tfa

Cat. No.: B15608559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Pot-4, a promising therapeutic agent, to its target, complement component 3 (C3). Pot-4, a synthetic peptide analog of compstatin, is a potent inhibitor of the complement system, a crucial part of the innate immune response. Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases, making C3 a key therapeutic target. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways involved in the Pot-4:C3 interaction.

Quantitative Binding Affinity Data

The binding affinity of Pot-4 for complement C3 has been characterized using various biophysical techniques. The data presented below is for the compstatin analog 4(1MeW), which has been identified as Pot-4. The primary method for determining these kinetic parameters is Surface Plasmon Resonance (SPR), which allows for real-time monitoring of the binding and dissociation events between an immobilized ligand (C3b) and an analyte (Pot-4).

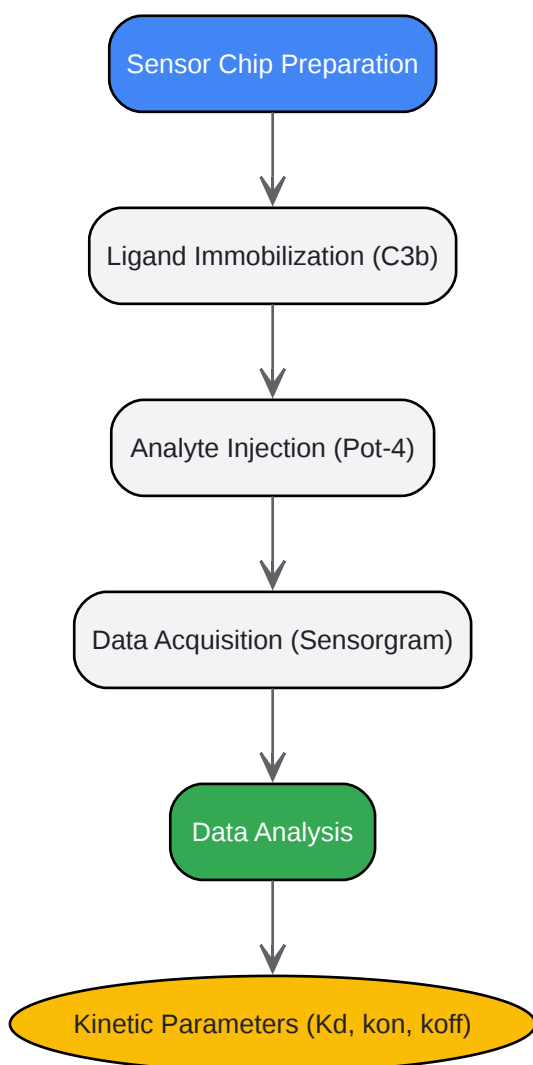
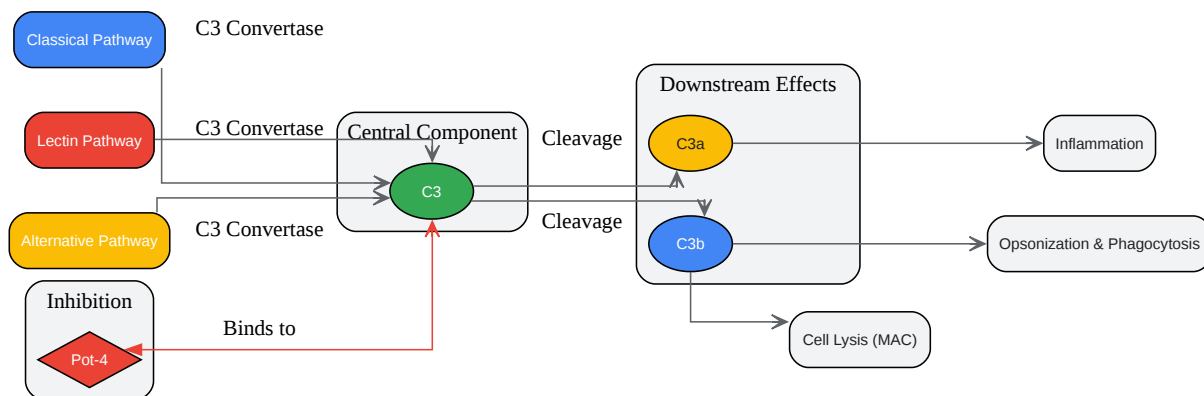
Parameter	Value	Method	Reference
Dissociation Constant (KD)	0.5 nM	Surface Plasmon Resonance (SPR)	[1]
Association Rate Constant (kon)	$4.1 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance (SPR)	[1]
Dissociation Rate Constant (koff)	$2.0 \times 10^{-4} \text{ s}^{-1}$	Surface Plasmon Resonance (SPR)	[1]
Inhibitory Concentration (IC50)	~10 μM (Classical Pathway)	Hemolytic Assay	[2]

Note: The provided IC50 value is for the parent molecule, compstatin. While Pot-4 is a more potent analog, specific IC50 values for Pot-4 from hemolytic assays were not readily available in the reviewed literature. The subnanomolar KD value, however, indicates a very high binding affinity.

Signaling Pathway and Mechanism of Action

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of C3 into its active fragments, C3a and C3b, by an enzyme complex called C3 convertase. C3b plays a central role in amplifying the complement cascade and opsonizing pathogens for phagocytosis, while C3a is an inflammatory mediator.

Pot-4 exerts its inhibitory effect by binding directly to C3 and C3b. This binding sterically hinders the interaction between C3 and C3 convertase, thereby preventing the cleavage of C3. By blocking this central step, Pot-4 effectively shuts down all downstream effector functions of the complement system.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- To cite this document: BenchChem. [The Binding Affinity of Pot-4 to Complement C3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608559#binding-affinity-of-pot-4-to-complement-c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com